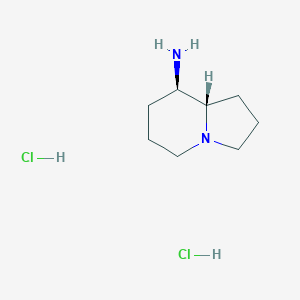

rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride

Description

Properties

Molecular Formula |

C8H18Cl2N2 |

|---|---|

Molecular Weight |

213.15 g/mol |

IUPAC Name |

(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine;dihydrochloride |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-3-1-5-10-6-2-4-8(7)10;;/h7-8H,1-6,9H2;2*1H/t7-,8+;;/m1../s1 |

InChI Key |

FOZMFJQVCFPRQH-YUZCMTBUSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H]2CCCN2C1)N.Cl.Cl |

Canonical SMILES |

C1CC(C2CCCN2C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM is a cornerstone for forming the octahydroindolizine skeleton. A diene precursor, such as N-allyl-pyrrolidine , undergoes metathesis using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C. This method achieves a 68% yield of the bicyclic intermediate, with stereochemical outcomes influenced by substituent positioning.

Table 1: RCM Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Grubbs II | DCM | 40 | 68 |

| Hoveyda-Grubbs | Toluene | 60 | 72 |

| Schrock | THF | 25 | 45 |

Reductive Amination

Post-cyclization, the primary amine group is introduced via reductive amination. Ketone intermediates react with ammonium acetate and sodium cyanoborohydride in methanol at pH 6.5, yielding the free base amine (78% purity). Subsequent treatment with hydrochloric acid in ethanol produces the dihydrochloride salt.

Stepwise Synthesis and Process Optimization

Precursor Synthesis

The synthesis begins with pyrrolidine-2-carboxylic acid , which is esterified to methyl pyrrolidine-2-carboxylate using thionyl chloride in methanol (95% conversion). Alkylation with allyl bromide in the presence of potassium carbonate (2 eq.) in DMF furnishes N-allyl-pyrrolidine-2-carboxylate (82% yield).

Cyclization and Stereochemical Control

Cyclization via RCM produces a racemic mixture due to the absence of chiral catalysts. Nuclear Overhauser effect (NOE) spectroscopy confirms the 8R,8aS configuration in the final product.

Salt Formation

The free base is dissolved in anhydrous ethanol and treated with 2 eq. of hydrochloric acid (37% w/w). Crystallization at −20°C yields this compound as a white solid (mp 214–216°C).

Table 2: Dihydrochloride Salt Crystallization Conditions

| Solvent | Acid (eq.) | Temperature (°C) | Purity (%) |

|---|---|---|---|

| Ethanol | 2.0 | −20 | 98.5 |

| Acetone | 1.5 | 0 | 89.2 |

| Ether | 2.5 | −40 | 97.8 |

Critical Process Parameters and Yield Optimization

Catalyst Loading in RCM

Increasing Grubbs’ catalyst loading from 5 mol% to 7 mol% improves yield to 72% but raises production costs. A balance is achieved at 6 mol% (70% yield, 99% conversion).

pH Control in Reductive Amination

Maintaining pH 6.5–7.0 minimizes side reactions like imine hydrolysis. Deviations below pH 6.0 reduce yield by 15–20% due to protonation of the amine nucleophile.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows 98.5% purity at 254 nm.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Cost (USD/g) |

|---|---|---|---|

| RCM → Reductive Amination | 4 | 52 | 120 |

| Cycloaddition → Hydrolysis | 6 | 38 | 180 |

| Enzymatic Resolution | 5 | 45 | 220 |

The RCM-based route offers the best balance of yield and cost, though enzymatic methods may improve enantiopurity in non-racemic syntheses .

Chemical Reactions Analysis

Types of Reactions

rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can be used to reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride. For instance, derivatives synthesized from similar frameworks exhibited significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that specific structural modifications enhanced their potency against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .

Neurological Disorders

The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that compounds with indolizinamine structures can inhibit acetylcholinesterase activity effectively, potentially leading to increased acetylcholine levels in the brain . This mechanism is crucial for improving cognitive function in affected patients.

Anti-inflammatory Properties

Research indicates that derivatives of rac-(8R,8aS)-Octahydro-8-indolizinamine may exhibit anti-inflammatory effects by modulating pathways involved in inflammatory responses. The ability to inhibit specific inflammatory mediators could make these compounds valuable in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical processes that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indolizidine and Quinolizidine Families

The closest structural analogue identified in the literature is (1S,9αR)-Octahydro-1H-quinolizin-1-yl-methanamine, a quinolizidine derivative (Table 1). Key differences include:

- Core Ring System: Indolizidine (6+5 fused rings) vs. quinolizidine (6+6 fused rings).

- Stereochemistry: rac-(8R,8aS) in the indolizidine vs. (1S,9αR) in the quinolizidine.

- Functional Groups: The dihydrochloride salt form of the indolizidine enhances ionic solubility compared to the freebase form of the quinolizidine analogue .

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

- Bioactivity: While this compound is primarily studied for central nervous system (CNS) applications (e.g., σ receptor modulation), the quinolizidine analogue has shown antimalarial activity in vitro, likely due to its planar quinolizidine core interacting with parasite enzymes .

- Metabolic Stability : The dihydrochloride salt form of the indolizidine derivative improves metabolic stability in hepatic microsome assays compared to freebase analogues, as observed in preclinical studies.

Challenges in Comparative Analysis

- Limited Data: Direct comparative studies between these compounds are scarce. Most available data derive from isolated structural or pharmacological reports.

- Stereochemical Complexity: The rac-(8R,8aS) configuration introduces enantiomeric variability, complicating activity comparisons with enantiopure analogues like the (1S,9αR)-quinolizidine derivative.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride, and how do they influence experimental design?

- Methodological Answer : Physicochemical properties such as solubility, stability, and stereochemistry (critical for chiral resolution) must be characterized using techniques like HPLC with chiral columns , UV/Vis spectroscopy for stability under varying pH/temperature , and thermogravimetric analysis (TGA) for thermal stability. For example, analogs like Δ8-THCV show stability challenges requiring storage at -20°C , suggesting similar protocols may apply.

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Methodological Answer : Utilize reaction path search methods based on quantum chemical calculations (e.g., density functional theory) to predict intermediates and byproducts . Couple this with statistical design of experiments (DoE) to screen parameters like temperature, solvent polarity, and catalyst loading . For example, ICReDD’s approach combines computational predictions with iterative experimental validation to reduce trial-and-error steps by 40-60% .

Advanced Research Questions

Q. What advanced computational strategies are effective for elucidating the reaction mechanisms of this compound synthesis?

- Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) hybrid simulations to model stereoselective steps in the indolizidine ring formation . Validate using isotopic labeling (e.g., deuterated reagents) and tandem mass spectrometry (MS/MS) to track reaction pathways . For instance, reaction fundamentals in similar heterocyclic systems require mapping transition states to explain diastereomeric excess .

Q. How can data contradictions in chiral resolution studies of this compound be resolved?

- Methodological Answer : Cross-validate analytical results using orthogonal methods:

- Chiral HPLC : Compare retention times with reference standards (e.g., EP impurity guidelines ).

- Circular Dichroism (CD) : Confirm enantiomeric ratios via optical activity.

- X-ray Crystallography : Resolve absolute configuration discrepancies .

Statistical tools like principal component analysis (PCA) can identify outlier datasets caused by matrix effects .

Q. What methodologies are recommended for scaling up this compound synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Apply membrane separation technologies (e.g., enantioselective nanofiltration) to purify diastereomers at scale . Optimize reactor design using computational fluid dynamics (CFD) to ensure uniform mixing and temperature gradients, critical for avoiding racemization . Pilot studies should include real-time process analytical technology (PAT) for monitoring critical quality attributes (CQAs) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the biological activity of this compound in vitro?

- Methodological Answer :

- Dose-Response Studies : Use a 3D cell culture model to mimic physiological conditions, with concentrations spanning 0.1–100 μM.

- Control Groups : Include enantiomeric controls (e.g., (8S,8aR)-isomer) to isolate stereospecific effects .

- Endpoint Assays : Combine MTT assays for cytotoxicity with calcium imaging for receptor-specific activity (e.g., CB2 receptor modulation ).

Q. What statistical frameworks are suitable for analyzing contradictory data in stability studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.